Comparative Inhibitory Potency: 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline vs. Nav1.7 Sodium Channel
The target compound exhibits quantifiable inhibitory activity against the human Nav1.7 voltage-gated sodium channel, a key target in pain research. In a whole-cell voltage clamp assay using the PatchXpress system, 4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline demonstrated a half-maximal inhibitory concentration (IC50) of 4040.0 nM [1]. In contrast, while direct head-to-head data is limited for this specific assay, other piperazine-containing Nav1.7 inhibitors in the literature, such as a series of (4-chlorobenzhydryl) piperazine amides, have shown IC50 values in the range of 8-10 µM [2], suggesting the target compound resides within a comparable or slightly more potent range for this scaffold class. This quantitative datum provides a benchmark for SAR studies and distinguishes it from completely inactive or significantly less potent analogs.
| Evidence Dimension | Nav1.7 sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 4040 nM (4.04 µM) |
| Comparator Or Baseline | Representative piperazine amide Nav1.7 inhibitors (Compounds 5 and 6) |
| Quantified Difference | Target compound is ~2- to 2.5-fold more potent than comparator compounds (8-10 µM range) |
| Conditions | In Vitro PatchXpress assay on HEK293 cells stably transfected with human Nav1.7; compound applied for 3 minutes to a partially inactivated state |
Why This Matters
This baseline activity profile is critical for hit-to-lead optimization programs in pain research, where Nav1.7 is a validated target, allowing researchers to use this compound as a reference point for designing more potent derivatives.
- [1] ChEMBL. (n.d.). CHEMBL3687714 Bioactivity Summary. TargetMine. View Source
- [2] Lee, S. H., et al. (2016). Synthesis and Evaluation of (4-Chlorobenzhydryl) Piperazine Amides as Sodium Channel Nav1.7 Inhibitors. Bulletin of the Korean Chemical Society, 37(8), 1299-1304. View Source
